molecular formula C13H18N2O2 B11872956 N-(3-hydroxyphenyl)azepane-2-carboxamide

N-(3-hydroxyphenyl)azepane-2-carboxamide

Cat. No.: B11872956
M. Wt: 234.29 g/mol
InChI Key: WMRIJAGHIALTKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)azepane-2-carboxamide can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation process, which enables the formation of N-aryl azepanes under mild conditions . This method uses palladium trifluoroacetate (Pd(TFA)₂) and boron trifluoride diethyl etherate (BF₃·Et₂O) as catalysts, with dichloromethane (DCM) as the solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxyphenyl)azepane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of nitro, sulfonyl, or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The azepane ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to modulate various biochemical processes through its unique structure .

Comparison with Similar Compounds

  • N-(3-hydroxyphenyl)thiophene-2-carboxamide
  • N-(2-hydroxyethyl)pyridine-3-carboxamide
  • N-(2-hydroxyphenyl)-3-nitrobenzamide

Comparison: N-(3-hydroxyphenyl)azepane-2-carboxamide is unique due to its seven-membered azepane ring, which is less common compared to five- or six-membered rings found in similar compounds. This structural difference can lead to distinct chemical reactivity and biological activity. For example, the azepane ring provides a different spatial arrangement, which can affect the compound’s binding properties and overall stability .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(3-hydroxyphenyl)azepane-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c16-11-6-4-5-10(9-11)15-13(17)12-7-2-1-3-8-14-12/h4-6,9,12,14,16H,1-3,7-8H2,(H,15,17)

InChI Key

WMRIJAGHIALTKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

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